molecular formula C13H18N2O2 B1591659 Methyl 3-(4-methylpiperazin-1-yl)benzoate CAS No. 474334-89-9

Methyl 3-(4-methylpiperazin-1-yl)benzoate

Cat. No. B1591659
M. Wt: 234.29 g/mol
InChI Key: LPOJJZXQESTVEV-UHFFFAOYSA-N
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Description

“Methyl 3-(4-methylpiperazin-1-yl)benzoate” is a chemical compound. It is a derivative of piperazine, which is a heterocyclic organic compound . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of “Methyl 3-(4-methylpiperazin-1-yl)benzoate” can be achieved through various methods. One such method involves the reaction of 1-methylpiperazine with 4-formylbenzoic acid . Another method involves the use of intermediates in the synthesis of imatinib, an anticancer drug .


Molecular Structure Analysis

The molecular formula of “Methyl 3-(4-methylpiperazin-1-yl)benzoate” is C14H20N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2/h3-6,11,15H,7-10H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(4-methylpiperazin-1-yl)benzoate” is a solid at room temperature . Its molecular weight is 248.32 g/mol . The compound has a boiling point of 352.7±32.0 °C and a density of 1.104±0.06 g/cm3 .

Scientific Research Applications

Application in Leukemia Treatment

  • Summary of the Application : Imatinib, a compound structurally characterized in the form of its piperazin-1-ium salt, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .
  • Methods of Application or Experimental Procedures : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
  • Results or Outcomes : Imatinib has been proven effective in treating chronic myelogenic leukemia .

Application in Antifungal Agents

  • Summary of the Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application or Experimental Procedures : These compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
  • Results or Outcomes : The newly synthesized compounds were evaluated for their antifungal activity .

Application in Synthesis of Bioactive Compounds

  • Summary of the Application : Methyl 3-(3-methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoate is a compound that has been used in the synthesis of bioactive compounds .
  • Methods of Application or Experimental Procedures : The specific synthesis procedures and experimental conditions may vary depending on the target bioactive compound .
  • Results or Outcomes : The synthesized bioactive compounds can be used for various biological applications .

Application in Chemical Research

  • Summary of the Application : Methyl 3-(4-methyl-1-piperazinyl)benzoate is a chemical compound that can be used in chemical research .
  • Methods of Application or Experimental Procedures : This compound can be used as a reagent or building block in various chemical reactions .
  • Results or Outcomes : The outcomes of the research can vary depending on the specific reactions and experimental conditions .

Safety And Hazards

“Methyl 3-(4-methylpiperazin-1-yl)benzoate” is considered hazardous. It may cause respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-5-3-4-11(10-12)13(16)17-2/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOJJZXQESTVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584685
Record name Methyl 3-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-methylpiperazin-1-yl)benzoate

CAS RN

474334-89-9
Record name Methyl 3-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Shu, YF Ren, XY Chen, HW Du - 2023 - chemrxiv.org
Construction of aromatic compounds from non-aromatic compounds with skeletal edit are appealing yet challenging in organic chemistry. Herein, we report an approach for the …
Number of citations: 0 chemrxiv.org

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